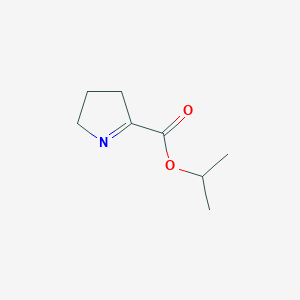
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate: is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylates, while reduction can produce more saturated pyrrolidines .
科学研究应用
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like D-amino-acid oxidase, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes.
相似化合物的比较
1-Pyrroline-5-carboxylic acid: A cyclic imino acid with similar structural features.
Pyrrole-2-carboxylate: Another pyrrole derivative with comparable reactivity.
N-substituted pyrroles: Compounds with different substituents on the nitrogen atom, exhibiting varied biological activities.
Uniqueness: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
CAS 编号 |
403712-91-4 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
propan-2-yl 3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI 键 |
VLUJIAREYHZKKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


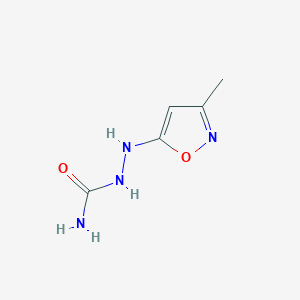
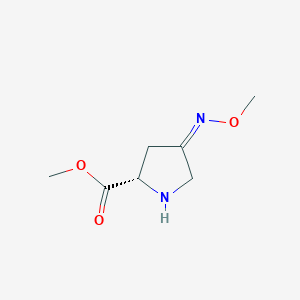
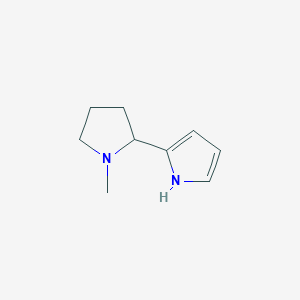
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
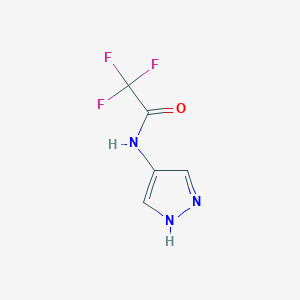

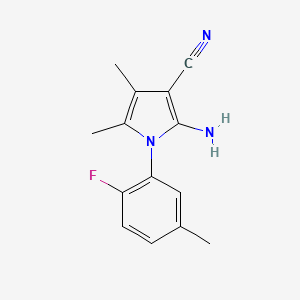
![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

